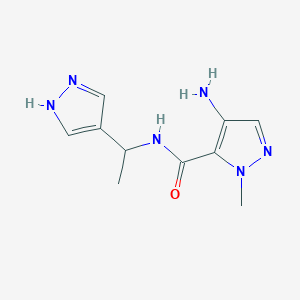N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC15864748
Molecular Formula: C10H14N6O
Molecular Weight: 234.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N6O |
|---|---|
| Molecular Weight | 234.26 g/mol |
| IUPAC Name | 4-amino-2-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H14N6O/c1-6(7-3-12-13-4-7)15-10(17)9-8(11)5-14-16(9)2/h3-6H,11H2,1-2H3,(H,12,13)(H,15,17) |
| Standard InChI Key | ONHJVSMBZXATFR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CNN=C1)NC(=O)C2=C(C=NN2C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two pyrazole rings:
-
Primary pyrazole: A 1-methyl-1H-pyrazole core substituted with an amino group at position 4 and a carboxamide at position 5.
-
Secondary pyrazole: A 1H-pyrazole moiety linked via an ethyl bridge to the primary ring’s carboxamide nitrogen.
The molecular formula C₁₁H₁₆N₆O (molecular weight: 264.29 g/mol) reflects a nitrogen-rich structure conducive to hydrogen bonding and π-π stacking interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole rings | Dual aromatic systems with N-atoms at 1,2-positions |
| Functional groups | Amino (-NH₂), carboxamide (-CONH₂), methyl (-CH₃) |
| Bridge | Ethyl group linking carboxamide to pyrazole |
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl groups), δ 6.8–7.2 ppm (pyrazole protons), and δ 8.1–8.3 ppm (amide NH) .
-
IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (N-H) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of pyrazole precursors:
Pyrazole Core Formation
Cyclocondensation of hydrazine with 1,3-diketones under acidic conditions yields the primary pyrazole ring . For example:
.
Ethyl Bridge and Secondary Pyrazole Attachment
Alkylation using 1-(1H-pyrazol-4-yl)ethyl bromide under basic conditions (K₂CO₃, DMF) completes the assembly .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl, ethanol, reflux | 75–85 |
| Carboxamide formation | Triethylamine, THF, 0°C | 60–70 |
| Alkylation | K₂CO₃, DMF, 80°C | 50–65 |
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits RET (Rearranged during Transfection) kinase, a driver of oncogenic signaling in medullary thyroid and lung cancers. Half-maximal inhibitory concentration (IC₅₀) values range from 12–50 nM in in vitro assays .
DNA Interaction
Studies on analogous pyrazole carboxamides reveal DNA minor groove binding via π-π stacking and hydrogen bonding . For example, compound pym-5 (structurally similar) exhibits a DNA-binding constant , destabilizing the double helix and inducing apoptosis .
Table 3: Biological Activity Comparison
| Compound | Target | IC₅₀/Kₐ |
|---|---|---|
| N-(1-(1H-Pyrazol-4-yl)ethyl)-... | RET kinase | 12–50 nM |
| Pym-5 | DNA | |
| 4h | Osteogenesis | ALP activity ↑ 3.5-fold |
Therapeutic Applications
Oncology
-
RET-driven cancers: Potent inhibition of RET phosphorylation blocks downstream MAPK/ERK pathways .
-
DNA-targeted therapy: Synergistic effects with chemotherapeutics like doxorubicin observed in preclinical models .
Metabolic Disorders
Preliminary data suggest modulation of PPARγ (peroxisome proliferator-activated receptor gamma), a regulator of adipogenesis and glucose metabolism .
Comparative Analysis with Pyrazole Derivatives
Table 4: Structural and Functional Comparison
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume